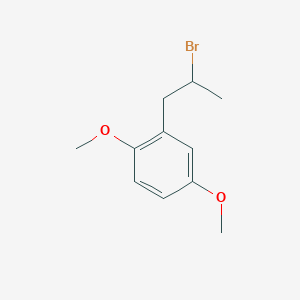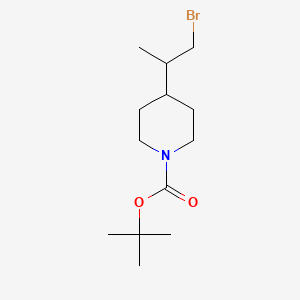
Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(thiophen-3-yl)butanoate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using efficient catalysts and optimized reaction conditions. The use of transition metal catalysts, such as palladium or rhodium, can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Thiophene derivatives are being explored for their anticancer and antihypertensive properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-3-methylbutanoate
- Methyl 3,3-dimethyl-2-(thiophen-2-yl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(thiophen-3-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced reactivity and selectivity in certain reactions, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H12O3S/c1-12-9(11)8(10)3-2-7-4-5-13-6-7/h4-6,8,10H,2-3H2,1H3 |
Clave InChI |
NHZPNSXQOJKGBC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)

